An In-depth Technical Guide to 4-Nitrosoantipyrine: Chemical Properties, Structure, and Analysis
An In-depth Technical Guide to 4-Nitrosoantipyrine: Chemical Properties, Structure, and Analysis
Executive Summary: This technical guide provides a comprehensive scientific overview of 4-Nitrosoantipyrine, a significant C-nitroso derivative of the analgesic drug antipyrine. Primarily aimed at researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's structural characteristics, physicochemical properties, synthesis, and analytical characterization. By integrating foundational chemical principles with practical, field-proven methodologies, this guide serves as an essential resource for professionals working with or encountering this compound in pharmaceutical synthesis and metabolic studies.
Introduction: Significance and Context
4-Nitrosoantipyrine (CAS No. 885-11-0) is a molecule of interest in pharmaceutical sciences, primarily recognized as a key intermediate in the synthesis of 4-aminoantipyrine and as a potential metabolite.[1][2] Its parent compound, antipyrine (phenazone), has a long history as an analgesic and antipyretic agent.[3] The introduction of a nitroso (-N=O) group at the C4 position of the pyrazolone ring creates a distinct chromophoric system and significantly alters the molecule's chemical reactivity and biological profile.
From a drug development perspective, the study of C-nitroso compounds is critical. While distinct from the more widely publicized N-nitrosamine impurities, C-nitroso compounds can exhibit direct genotoxicity, making their characterization and control imperative. Understanding the synthesis, stability, and analytical detection of 4-Nitrosoantipyrine is therefore crucial for ensuring the quality and safety of related active pharmaceutical ingredients (APIs). This guide provides the foundational knowledge required to handle, synthesize, and analyze this compound with scientific rigor.
Chemical Structure and Nomenclature
The structural identity of a molecule is the cornerstone of its chemical behavior. 4-Nitrosoantipyrine is a heterocyclic compound built upon a pyrazolone core.
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IUPAC Name: 1,5-dimethyl-4-nitroso-2-phenylpyrazol-3-one[4]
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CAS Number: 885-11-0[4]
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Molecular Formula: C₁₁H₁₁N₃O₂[4]
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Synonyms: Nitrosoantipyrine, 4-Nitrosoantipyrin, 1-Phenyl-2,3-dimethyl-4-nitroso-5-pyrazolone[4][5]
The molecule's structure features several key functional groups that dictate its properties:
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Pyrazolone Ring: A five-membered heterocyclic ring that forms the core scaffold.
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Amide Carbonyl Group (C=O): Contributes to the molecule's polarity and potential for hydrogen bonding.
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Nitroso Group (N=O): Attached to a carbon atom (C-nitroso), this group is a strong chromophore, responsible for the compound's characteristic color, and is the site of key chemical reactivity.
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Phenyl Ring: A bulky, non-polar group attached to one of the ring nitrogens.
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Methyl Groups: Two methyl groups attached to the pyrazolone ring at the N1 and C5 positions.
Caption: 2D Chemical Structure of 4-Nitrosoantipyrine.
Physicochemical Properties
A summary of the core physicochemical properties of 4-Nitrosoantipyrine is essential for its practical handling, formulation, and analysis. The data compiled below are derived from various chemical databases and supplier information.
| Property | Value | Reference(s) |
| Molecular Weight | 217.22 g/mol | [4] |
| Appearance | Dark Green Solid | [6] (Implied by color of solutions) |
| Melting Point | >168 °C (with decomposition) | [1] |
| Boiling Point | 306.5 °C at 760 mmHg | [1] |
| Density | 1.26 g/cm³ | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1] |
| XLogP3 | 0.2 | [1][4] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
Synthesis of 4-Nitrosoantipyrine
4-Nitrosoantipyrine is typically prepared via electrophilic nitrosation of antipyrine. This reaction leverages the electron-rich nature of the C4 position on the pyrazolone ring, which is activated towards attack by an electrophilic nitrosating agent.
Expertise & Experience: The "Why" Behind the Method The most common and cost-effective nitrosating agent is nitrous acid (HNO₂). However, nitrous acid is unstable and is therefore generated in situ by reacting sodium nitrite (NaNO₂) with a strong acid, such as sulfuric acid (H₂SO₄) or a weaker acid like acetic acid.[1][3] The acid protonates the nitrite ion, which then forms the highly electrophilic nitrosonium ion (NO⁺) or a related carrier. The reaction is exothermic and must be conducted at controlled, often reduced, temperatures (e.g., 0-5 °C) to prevent the thermal decomposition of nitrous acid and to minimize the formation of side products.[1]
Caption: Synthetic workflow for 4-Nitrosoantipyrine via nitrosation.
Experimental Protocol: Synthesis from Antipyrine
The following protocol is a generalized procedure based on established methods.[1][2][7]
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Dissolution of Antipyrine: In a reaction vessel equipped with a stirrer and a cooling bath, dissolve antipyrine in an aqueous solution of sulfuric acid (e.g., 50% H₂SO₄) or glacial acetic acid. Cool the solution to 0-5 °C with constant stirring.
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Preparation of Nitrite Solution: In a separate beaker, prepare an aqueous solution of sodium nitrite.
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Nitrosation Reaction: Add the sodium nitrite solution dropwise to the cooled antipyrine solution. The rate of addition must be carefully controlled to maintain the reaction temperature below 5 °C. A color change to deep green is typically observed as the product forms.
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Reaction Monitoring: The reaction can be monitored for completion by testing for the presence of excess nitrous acid using potassium iodide-starch paper (a blue-black color indicates excess nitrous acid).
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Isolation: Once the reaction is complete, continue stirring in the cold for a short period (e.g., 30 minutes). The 4-Nitrosoantipyrine product, being poorly soluble under these conditions, will precipitate.
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Purification: Collect the solid product by filtration, wash with cold water to remove residual acid and salts, and dry under vacuum. Recrystallization from a suitable solvent like ethanol can be performed for further purification if necessary.
Spectroscopic and Analytical Characterization
Robust analytical characterization is essential to confirm the identity, purity, and structure of 4-Nitrosoantipyrine. A combination of chromatographic and spectroscopic techniques is employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for assessing the purity of 4-Nitrosoantipyrine and for quantifying it in reaction mixtures or biological matrices. A reverse-phase method is typically suitable.
Expertise & Experience: Method Rationale Reverse-phase chromatography, using a non-polar stationary phase (like C18) and a polar mobile phase, is the method of choice. 4-Nitrosoantipyrine is a moderately polar organic molecule, making it well-suited for retention and separation on a C18 column. The mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, allows for the elution of the compound.[8] An acid, such as phosphoric or formic acid, is often added to the mobile phase to suppress the ionization of any residual silanol groups on the column, thereby ensuring sharp, symmetrical peaks. Formic acid is preferred for LC-MS applications as it is volatile.[8]
Protocol: Purity Analysis by RP-HPLC
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Column: C18, 5 µm, 4.6 x 250 mm (or similar)
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Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water containing 0.1% Phosphoric Acid or Formic Acid.[8]
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Flow Rate: 1.0 mL/min
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Detection: UV detector, wavelength set at a λmax of the compound (e.g., ~385 nm).[6]
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Injection Volume: 10 µL
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Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like methanol to a known concentration (e.g., 1 mg/mL).
Spectroscopic Characterization
UV-Visible Spectroscopy: Due to the extended conjugation involving the phenyl ring, pyrazolone system, and the nitroso group, 4-Nitrosoantipyrine is a strong absorber of UV-visible light. Its visible absorption is responsible for its green color. A distinct absorption maximum (λmax) has been reported in the visible region at approximately 385 nm .[6]
Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence for the presence of key functional groups. While a full spectrum is available in dedicated databases, the expected characteristic absorption bands include:[4][9]
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~1660-1680 cm⁻¹: A strong band corresponding to the C=O (amide) stretching vibration.
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~1500-1550 cm⁻¹: A band associated with the N=O (nitroso) stretching vibration.
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~3000-3100 cm⁻¹: C-H stretching vibrations from the aromatic phenyl ring.
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~1400-1600 cm⁻¹: Several bands corresponding to C=C stretching within the aromatic and pyrazolone rings.
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~2850-2960 cm⁻¹: C-H stretching from the methyl groups.
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. For 4-Nitrosoantipyrine (C₁₁H₁₁N₃O₂), the expected exact mass is 217.0851 g/mol .[1] In techniques like GC-MS or LC-MS, a molecular ion peak [M]⁺ at m/z 217 would be expected, along with characteristic fragment ions.[4][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. While specific, published spectral data is not widely available, the expected signals in a ¹H NMR spectrum can be predicted:
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~7.2-7.8 ppm: A multiplet integrating to 5 protons, corresponding to the phenyl ring.
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~3.2-3.5 ppm: A singlet integrating to 3 protons for the N-CH₃ group.
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~2.2-2.5 ppm: A singlet integrating to 3 protons for the C-CH₃ group.
In the ¹³C NMR spectrum, one would expect to see 11 distinct signals, including a signal for the carbonyl carbon (~160-170 ppm), signals for the aromatic carbons (~120-140 ppm), and signals for the two methyl carbons (~15-35 ppm).
Biological Context and Safety Considerations
4-Nitrosoantipyrine is not only a synthetic intermediate but also a compound of toxicological interest. Studies have shown that it can be directly mutagenic in certain assays, a property attributed to the C-nitroso functional group. This genotoxic potential underscores the importance of controlling its presence as an impurity in any pharmaceutical product derived from its synthesis pathway. Professionals in drug development must be aware of these potential hazards and employ validated, sensitive analytical methods to ensure that levels of such impurities are well below safety thresholds established by regulatory agencies.
Conclusion
4-Nitrosoantipyrine is a structurally distinct derivative of antipyrine with significant relevance in synthetic and analytical pharmaceutical chemistry. Its well-defined synthesis via electrophilic nitrosation and its unique spectroscopic signature make it a readily characterizable molecule. This guide has provided a detailed framework covering its structure, properties, synthesis, and analysis, grounded in established scientific principles. For researchers and drug development scientists, a thorough understanding of these technical aspects is paramount for leveraging this compound as a synthetic intermediate while mitigating any potential safety risks associated with its genotoxic profile.
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